An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride
An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride, a key intermediate in the development of various pharmaceutically active compounds. This document outlines two primary, field-proven synthetic pathways, offering detailed, step-by-step protocols for each. The causality behind experimental choices, safety considerations, and methods for purification and characterization are discussed in detail to ensure scientific integrity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction
Thiophene-containing molecules are a cornerstone of medicinal chemistry, with a broad spectrum of biological activities. The specific functionalization of the thiophene ring is critical in modulating the pharmacological profile of these compounds. 2-(2-Bromo-thiophen-3-YL)-ethylamine and its hydrochloride salt are valuable building blocks, providing a reactive handle for further molecular elaboration. This guide presents two robust synthetic strategies for the preparation of this important intermediate, focusing on the reduction of a nitrovinylthiophene derivative and a thienylacetonitrile derivative.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 2-(2-Bromo-3-thienyl)ethanamine hydrochloride (1:1) | [1] |
| CAS Number | 1303968-18-4 | [1] |
| Molecular Formula | C₆H₉BrClNS | [1] |
| Molecular Weight | 242.564 g/mol | [1] |
Synthetic Strategies
Two principal and reliable synthetic routes for the preparation of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride are detailed below. The choice of route may depend on the availability of starting materials, scalability, and the specific capabilities of the laboratory.
Route 1: The Nitrovinyl Reduction Pathway
This pathway involves the initial formation of a nitrovinyl intermediate via a Henry reaction, followed by its reduction to the target primary amine. This method is widely applicable for the synthesis of phenethylamines and their heterocyclic analogs.
Logical Workflow for Route 1
Caption: Nitrovinyl Reduction Pathway Workflow
Step-by-Step Experimental Protocols for Route 1
Step 1a: Synthesis of 2-Bromo-3-methylthiophene
This intermediate is a common precursor for the subsequent bromination and formylation steps.
-
Reaction: To a solution of 3-methylthiophene in a mixture of chloroform and acetic acid, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature.
-
Rationale: The use of NBS provides a convenient and selective method for the bromination of the thiophene ring at the 2-position, which is activated by the methyl group at the 3-position.
-
Protocol:
-
In a round-bottom flask, dissolve 3-methylthiophene (1.0 eq) in a 1:1 mixture of chloroform and glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) in portions, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-bromo-3-methylthiophene.[2]
-
Step 1b: Synthesis of 2-Bromo-3-(bromomethyl)thiophene
-
Reaction: 2-Bromo-3-methylthiophene is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
-
Rationale: This step introduces a bromine atom onto the methyl group, creating a reactive site for subsequent conversion to the aldehyde.
-
Protocol:
-
To a solution of 2-bromo-3-methylthiophene (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture until the reaction is complete (monitored by TLC), typically for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-bromo-3-(bromomethyl)thiophene, which can often be used in the next step without further purification.
-
Step 1c: Synthesis of 2-Bromo-3-thiophenecarboxaldehyde
-
Reaction: The previously synthesized 2-bromo-3-(bromomethyl)thiophene is converted to the aldehyde via the Sommelet reaction.
-
Rationale: The Sommelet reaction provides a reliable method for the conversion of benzylic halides to aldehydes using hexamine.
-
Protocol:
-
Dissolve 2-bromo-3-(bromomethyl)thiophene (1.0 eq) and hexamine (1.2 eq) in a 1:1 mixture of chloroform and water.
-
Reflux the mixture for 2-3 hours.
-
After cooling, separate the organic layer and wash it with water.
-
Hydrolyze the resulting salt by heating with aqueous acetic acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography on silica gel or by vacuum distillation.
-
Step 2: Synthesis of 2-Bromo-3-(2-nitrovinyl)thiophene (Henry Reaction)
-
Reaction: 2-Bromo-3-thiophenecarboxaldehyde is condensed with nitromethane in the presence of a base.[3]
-
Rationale: The Henry reaction is a classic C-C bond-forming reaction that efficiently produces β-nitro alcohols, which can be readily dehydrated to the corresponding nitroalkenes.
-
Protocol:
-
To a solution of 2-bromo-3-thiophenecarboxaldehyde (1.0 eq) in methanol, add nitromethane (3.0 eq) and a catalytic amount of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-3-(2-nitrovinyl)thiophene. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Step 3: Reduction of 2-Bromo-3-(2-nitrovinyl)thiophene to 2-(2-Bromo-thiophen-3-YL)-ethylamine
-
Reaction: The nitrovinyl group is reduced to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LAH).[4][5][6]
-
Rationale: LAH is a potent hydride donor capable of reducing a wide range of functional groups, including nitroalkenes, to the corresponding amines in high yield.[4][6]
-
Protocol:
-
Safety First: Lithium Aluminum Hydride is a highly reactive and pyrophoric substance. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a dry fume hood. Ensure all glassware is thoroughly dried before use.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF).[7]
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-bromo-3-(2-nitrovinyl)thiophene (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LAH used.[7] This procedure, known as the Fieser work-up, should result in a granular precipitate that is easily filtered.
-
Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with THF or diethyl ether.
-
Combine the filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-(2-Bromo-thiophen-3-YL)-ethylamine.
-
Step 4: Formation of 2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride
-
Reaction: The free amine is treated with hydrochloric acid to form the more stable and easily handled hydrochloride salt.
-
Rationale: The hydrochloride salt is typically a crystalline solid, which facilitates purification by recrystallization and improves the compound's stability and shelf-life.
-
Protocol:
-
Dissolve the crude 2-(2-Bromo-thiophen-3-YL)-ethylamine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise until the precipitation of the hydrochloride salt is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride.
-
Route 2: The Nitrile Reduction Pathway
This alternative route involves the synthesis of a key nitrile intermediate, which is then reduced to the target primary amine. This pathway can be advantageous if the starting materials for the nitrile synthesis are more readily available or if the handling of nitromethane is to be avoided.
Logical Workflow for Route 2
Caption: Nitrile Reduction Pathway Workflow
Step-by-Step Experimental Protocols for Route 2
Step 1: Synthesis of 2-Bromo-3-(bromomethyl)thiophene
This step is identical to Step 1b in Route 1.
Step 2: Synthesis of 2-(2-Bromo-thiophen-3-yl)acetonitrile
-
Reaction: 2-Bromo-3-(bromomethyl)thiophene is reacted with a cyanide salt to introduce the nitrile functionality.
-
Rationale: This is a standard nucleophilic substitution reaction where the bromide is displaced by the cyanide anion.
-
Protocol:
-
In a round-bottom flask, dissolve 2-bromo-3-(bromomethyl)thiophene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Add sodium cyanide or potassium cyanide (1.2 eq). Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to 50-70 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-(2-Bromo-thiophen-3-yl)acetonitrile.
-
Step 3: Reduction of 2-(2-Bromo-thiophen-3-yl)acetonitrile to 2-(2-Bromo-thiophen-3-YL)-ethylamine
-
Reaction: The nitrile group is reduced to a primary amine using Lithium Aluminum Hydride (LAH).[4][5][9]
-
Rationale: LAH is a highly effective reagent for the reduction of nitriles to primary amines.[4][5]
-
Protocol:
-
Safety Precautions for LAH must be strictly followed as outlined in Route 1, Step 3.
-
In a flame-dried, three-necked round-bottom flask, suspend Lithium Aluminum Hydride (2.0-3.0 eq) in anhydrous diethyl ether or THF.[7][9]
-
Cool the suspension to 0 °C.
-
Dissolve 2-(2-Bromo-thiophen-3-yl)acetonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then stir for several hours or until the reaction is complete (monitored by TLC).
-
Perform the Fieser work-up as described in Route 1, Step 3, to quench the excess LAH and precipitate the aluminum salts.[7]
-
Filter the mixture, wash the solid with ether, and combine the organic filtrates.
-
Dry the organic solution over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(2-Bromo-thiophen-3-YL)-ethylamine.
-
Step 4: Formation of 2-(2-Bromo-thiophen-3-YL)-ethylamine Hydrochloride
This step is identical to Step 4 in Route 1.
Characterization Data
-
¹H NMR: Expected signals would include two aromatic protons on the thiophene ring, and two methylene groups of the ethylamine side chain, likely appearing as triplets. The NH₃⁺ protons may appear as a broad singlet.
-
¹³C NMR: Six distinct carbon signals are expected: two for the thiophene ring carbons attached to hydrogen, two for the thiophene ring carbons attached to bromine and the ethylamine group, and two for the ethylamine side chain carbons.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine salt, C-H stretching for the aromatic and aliphatic protons, and C=C stretching for the thiophene ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the free base, 2-(2-Bromo-thiophen-3-YL)-ethylamine, exhibiting the characteristic isotopic pattern for a bromine-containing compound.
Safety and Handling
-
Lithium Aluminum Hydride (LAH): LAH is a highly flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. It should only be handled by trained personnel in a dry, inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. A Class D fire extinguisher should be readily available.
-
Cyanide Salts: Sodium and potassium cyanide are extremely toxic. They should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest. In case of contact, seek immediate medical attention.
-
Brominating Agents (NBS, Bromine): These are corrosive and toxic. Handle in a fume hood and wear appropriate PPE.
-
Solvents: Many of the solvents used (e.g., diethyl ether, THF, chloroform, carbon tetrachloride) are flammable and/or toxic. Handle them in a well-ventilated area and away from ignition sources.
Conclusion
This in-depth technical guide has detailed two robust and reliable synthetic pathways for the preparation of 2-(2-Bromo-thiophen-3-YL)-ethylamine hydrochloride. By providing a thorough understanding of the underlying chemistry, detailed experimental protocols, and critical safety information, this document aims to empower researchers in the fields of medicinal chemistry and drug development to confidently synthesize this valuable building block for their research endeavors. The principles of scientific integrity, including detailed rationales and an emphasis on proper characterization, are central to the methodologies presented herein.
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